molecular formula C4H10NbO B1581235 Butan-1-ol;niobium CAS No. 51030-47-8

Butan-1-ol;niobium

Cat. No. B1581235
CAS RN: 51030-47-8
M. Wt: 167.03 g/mol
InChI Key: GCXYGTYQHDSNHG-UHFFFAOYSA-N
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Description

“1-Butanol, niobium(5+) salt (5:1)” is also known as Niobium butoxide (Nb(OBu) 5), Niobium pentabutoxide, or Niobium(V) butoxide . It has a molecular formula of C20H45NbO5 and a molecular weight of 458.5 g/mol.

Scientific Research Applications

Complexation and Extraction

Research has explored the complexation equilibria between niobium(V) and various ligands, facilitating the extraction and determination of niobium in various materials. For instance, studies have demonstrated methods for extracting niobium into n-butanol from acidic solutions, enabling its determination in complex matrices such as pyrochlore-bearing ores (Sánchez et al., 1989).

Catalysis and Chemical Synthesis

Niobium compounds, including those related to 1-butanol, are utilized in catalysis and chemical synthesis. For example, the conversion of biomass into valuable chemicals like 5-hydroxymethylfurfural (HMF) has been achieved using solid acid catalysts based on niobium compounds. This process is critical for developing sustainable, bio-based chemicals and fuels (Yang et al., 2011).

Electrochemical Applications

The electrochemical behavior of niobium has been studied extensively, including the electrodeposition of niobium from ionic liquids. Research in this area focuses on developing advanced materials with unique properties for various applications, including electronics and coatings (Giridhar et al., 2014).

Biofuels

The potential of 1-butanol as a biofuel has been a significant area of research, given its higher energy content and compatibility with existing fuel infrastructure compared to ethanol. Studies have engineered microbial pathways in Escherichia coli for the production of 1-butanol, demonstrating the feasibility of using engineered bacteria to produce biofuels (Atsumi et al., 2008).

Safety and Hazards

The safety data sheet for 1-Butanol indicates that it is a flammable liquid and vapor, harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and may cause drowsiness or dizziness . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition .

Future Directions

The production of butanol, an important and promising biofuel candidate, is gaining interest due to its potential as a renewable fuel for internal combustion engines . The development of alternative, sustainable sources of fuels is necessary for addressing the increasing world’s energy demand and global warming crisis . Therefore, the study and application of “1-Butanol, niobium(5+) salt (5:1)” could potentially contribute to these efforts.

Mechanism of Action

Target of Action

It’s known that niobium-based compounds have been shown to be outstanding cathode materials for high-power batteries due to high li-diffusion rates through their crystal structures .

Mode of Action

Niobium n-butoxide, like other metal alkoxides, is highly susceptible to hydrolysis . In order to control the high moisture sensitivity, niobium ethoxide and niobium butoxide were chelated by bidentate ligands chloroacetic acid and dichloroacetic acid, in 1:1 and 1:2 molar ratios using dry toluene as a solvent . This interaction with its targets leads to changes in the compound’s structure and reactivity.

Biochemical Pathways

Upon dissolution of niobium chloride in benzyl alcohol, octahedral [NbCl6−xO] complexes form through exchange of chloride ligands . Heating of the solution results in polymerization, where larger clusters built from multiple edge-sharing [NbCl6−xO] octahedra assemble . This leads to the formation of a nucleation cluster with the ReO3 type structure, which grows to form nanoparticles of the Wadsley–Roth type H-Nb2O5 structure .

Pharmacokinetics

It’s known that the compound is highly reactive towards water .

Result of Action

The result of the action of niobium n-butoxide is the formation of niobium oxide nanoparticles . These nanoparticles have been shown to have versatile electrochemical properties, making them suitable for use in high-power batteries, catalyst materials for the production of fuels and chemicals from biomass sources, and electrochromic windows .

Action Environment

The action of niobium n-butoxide is influenced by environmental factors such as moisture and temperature . High reactivity towards water can be reduced by tailoring the niobium alkoxides with chloroacetic acid and dichloroacetic acid . The reaction temperature also influences the formation and growth of niobium oxide nanoparticles .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-Butanol, niobium(5+) salt (5:1) can be achieved through the reaction of niobium pentachloride with 1-butanol in the presence of a suitable solvent.", "Starting Materials": [ "Niobium pentachloride", "1-Butanol", "Suitable solvent (e.g. toluene, benzene)" ], "Reaction": [ "Add niobium pentachloride to a reaction flask containing the suitable solvent.", "Heat the reaction mixture to reflux temperature.", "Slowly add 1-butanol to the reaction mixture while stirring.", "Continue stirring the reaction mixture for several hours.", "Allow the reaction mixture to cool to room temperature.", "Filter the resulting solid product and wash with a suitable solvent.", "Dry the product under vacuum to obtain 1-Butanol, niobium(5+) salt (5:1)." ] }

CAS RN

51030-47-8

Molecular Formula

C4H10NbO

Molecular Weight

167.03 g/mol

IUPAC Name

butan-1-ol;niobium

InChI

InChI=1S/C4H10O.Nb/c1-2-3-4-5;/h5H,2-4H2,1H3;

InChI Key

GCXYGTYQHDSNHG-UHFFFAOYSA-N

SMILES

CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Nb+5]

Canonical SMILES

CCCCO.[Nb]

Other CAS RN

51030-47-8

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes niobium n-butoxide suitable for producing ultrafine niobium carbide/carbon fibers?

A: Niobium n-butoxide acts as a precursor in a sol-gel process alongside a carrier polymer like cellulose acetate or polyvinylpyrrolidone [, ]. This mixture forms niobia/carbon nonwoven textiles. Upon carbothermal reduction at high temperatures (1300 °C to 1700 °C), the niobium oxide within the fibers converts to niobium carbide, while the fiber structure remains intact. This process yields remarkably fine fibers, with an average diameter of just 65 ± 36 nm for niobium carbide/carbon (NbC/C) [, ]. The resulting material showcases a high specific surface area, reaching up to 450 m2 g-1 for titanium carbide/carbon (TiC/C), attributed to the porous carbon matrix encapsulating the niobium carbide nanocrystals [, ].

Q2: How does the synthesis process using niobium n-butoxide compare to those using other metal alkoxides?

A: The research [, ] employed a consistent sol-gel and carbothermal reduction approach for synthesizing ultrafine fibers from different metal alkoxides, including titanium butoxide and zirconium(IV) acetylacetonate, alongside niobium n-butoxide. This comparative study reveals that while all three alkoxides successfully yield ultrafine metal carbide/carbon fibers after reduction, the resulting fiber diameters differ. Notably, NbC/C fibers exhibit the smallest diameter (65 ± 36 nm), followed by TiC/C (122 ± 28 nm) and ZrC/C (294 ± 108 nm) [, ]. This suggests that the choice of metal alkoxide influences the final fiber morphology, paving the way for tailoring material properties based on specific applications.

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